4-Sulfamoylbenzoic acid

Catalog No.
S002764
CAS No.
138-41-0
M.F
C7H7NO4S
M. Wt
201.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfamoylbenzoic acid

CAS Number

138-41-0

Product Name

4-Sulfamoylbenzoic acid

IUPAC Name

4-sulfamoylbenzoic acid

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)

InChI Key

UCAGLBKTLXCODC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N

Synonyms

carzenide, carzenide dipotassium salt, carzenide, monosilver (+1) salt, p-sulphamoylbenzoic acid, sulfamoylbenzoic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N

Description

The exact mass of the compound Carzenide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758886. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Sulfamoylbenzoic acid, also known as Carzenide, is an organic compound with the molecular formula C7H7NO4SC_7H_7NO_4S and a molecular weight of 201.2 g/mol. It is classified as a sulfonamide derivative of benzoic acid, characterized by the presence of a sulfonamide group (-SO2NH2) attached to the para position of the benzoic acid moiety. This compound is typically encountered as a white crystalline solid and is soluble in water and organic solvents.

Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Coupling Reactions: It can be used in coupling reactions to synthesize more complex molecules, particularly in medicinal chemistry .

4-Sulfamoylbenzoic acid exhibits notable biological activity, particularly as an inhibitor of cytosolic phospholipase A2α (cPLA2α). Research indicates that certain derivatives of this compound show micromolar activity against this enzyme, which is involved in inflammatory processes. The modification of substituents on the sulfonamide nitrogen has been explored to enhance its inhibitory potency, with some derivatives achieving submicromolar IC50 values .

The synthesis of 4-sulfamoylbenzoic acid typically involves several steps:

  • Starting Materials: The synthesis often starts from methyl 4-(chlorosulfonyl)benzoate.
  • Reaction with Aniline: This intermediate is reacted with aniline or substituted anilines in the presence of a base like pyridine or triethylamine.
  • Formation of Sulfonamide: Subsequent reactions introduce different substituents on the sulfonamide nitrogen.
  • Hydrolysis: The methyl ester group is hydrolyzed using aqueous potassium hydroxide to yield the final product .

4-Sulfamoylbenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis and has potential therapeutic applications due to its biological activity.
  • Research: Used in studies related to enzyme inhibition and inflammation pathways.
  • Chemical Synthesis: Acts as a building block for synthesizing more complex organic compounds .

Studies on 4-sulfamoylbenzoic acid have focused on its interactions with biological targets, particularly enzymes involved in inflammatory responses. Its ability to inhibit cPLA2α suggests potential applications in treating inflammatory diseases. Additionally, interaction studies have explored how modifications to its structure affect binding affinity and activity against various enzymes .

Several compounds share structural similarities with 4-sulfamoylbenzoic acid, including:

  • Sulfamethoxazole: A widely used antibiotic that contains a sulfonamide group but differs in its aromatic ring structure.
  • Sulfadiazine: Another sulfonamide antibiotic with distinct biological properties and applications.
  • Benzenesulfonamide: A simpler sulfonamide that lacks the carboxylic acid functionality.

Comparison Table

CompoundStructure FeaturesBiological Activity
4-Sulfamoylbenzoic AcidSulfonamide + Carboxylic AcidInhibits cPLA2α
SulfamethoxazoleSulfonamide + Aromatic RingAntibiotic
SulfadiazineSulfonamide + PyrimidineAntibiotic
BenzenesulfonamideSimple SulfonamideLimited biological activity

4-Sulfamoylbenzoic acid's unique combination of a sulfonamide group and a carboxylic acid distinguishes it from these similar compounds, particularly regarding its specific enzymatic inhibition capabilities .

4-Sulfamoylbenzoic acid possesses the molecular formula C₇H₇NO₄S with a molecular weight of 201.20 grams per mole. The compound exists as a white to almost white crystalline powder under standard conditions, exhibiting a melting point of 290 degrees Celsius. The International Union of Pure and Applied Chemistry name identifies the compound as 4-(aminosulfonyl)benzoic acid, reflecting the systematic nomenclature for aromatic sulfonamides.

Crystallographic analysis reveals that the molecule adopts a planar conformation with the sulfamoyl group positioned para to the carboxylic acid functionality on the benzene ring. X-ray diffraction studies conducted on carbonic anhydrase complexes containing 4-sulfamoylbenzoic acid derivatives demonstrate specific binding interactions through hydrogen bonding networks involving both the sulfonamide nitrogen and the carboxyl oxygen atoms. The InChI key UCAGLBKTLXCODC-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies.

The molecular geometry exhibits characteristic bond lengths and angles consistent with aromatic sulfonamide compounds. The sulfur-nitrogen bond distance measures approximately 1.63 Angstroms, while the sulfur-oxygen double bonds maintain distances of 1.45 Angstroms. The carboxylic acid group displays typical planar geometry with carbon-oxygen bond lengths of 1.31 Angstroms for the carbonyl and 1.21 Angstroms for the hydroxyl moieties.

Table 1: Fundamental Molecular Properties of 4-Sulfamoylbenzoic Acid

PropertyValueReference
Molecular FormulaC₇H₇NO₄S
Molecular Weight201.20 g/mol
Melting Point290°C
Log P (Octanol/Water)0.50
Chemical Abstracts Service Number138-41-0
AppearanceWhite crystalline powder
SolubilityWater soluble

Synthetic Pathways and Optimization Strategies

The synthesis of 4-sulfamoylbenzoic acid employs multiple strategic approaches, each offering distinct advantages in terms of yield, selectivity, and scalability. The primary synthetic methodologies encompass chlorosulfonation reactions and ester hydrolysis pathways, both of which have undergone significant optimization to enhance efficiency and reduce environmental impact.

Chlorosulfonation-Based Approaches

Chlorosulfonation represents the most direct synthetic route for preparing 4-sulfamoylbenzoic acid, involving the initial formation of sulfonyl chloride intermediates followed by ammonolysis reactions. The process commences with the treatment of anthranilic acid derivatives or para-toluic acid substrates with chlorosulfonic acid under controlled temperature conditions.

The mechanism proceeds through electrophilic aromatic substitution, where sulfur trioxide species attack the electron-rich aromatic ring. Recent computational studies have elucidated the reaction pathway, revealing that two sulfur trioxide molecules participate in a concerted mechanism involving cyclic transition states. The initial step generates the corresponding sulfonyl chloride intermediate, which subsequently undergoes nucleophilic substitution with ammonia to yield the desired sulfamoyl functionality.

Optimization studies have demonstrated that the reaction temperature significantly influences both yield and regioselectivity. Maintaining temperatures between 80-120 degrees Celsius provides optimal conditions for para-substitution while minimizing side reactions. The use of metal chloride catalysts, including iron(III) chloride and zinc chloride, enhances reaction rates and improves overall yields to 85-92% under optimized conditions.

Table 2: Chlorosulfonation Reaction Conditions and Yields

CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Iron(III) chloride100492
Zinc chloride90687
Copper(II) chloride110389
Aluminum chloride95585

Ester Hydrolysis Methodologies

Ester hydrolysis methodologies provide an alternative synthetic strategy that offers enhanced control over reaction conditions and improved product purity. This approach initiates with the preparation of methyl 4-sulfamoylbenzoate through esterification of 4-sulfamoylbenzoic acid using various methylating agents.

The esterification process employs sulfuric acid catalysis in methanol under reflux conditions, achieving yields of 92-95% within 8 hours. Alternative methodologies utilize thionyl chloride as an activating agent, providing milder reaction conditions and reducing the formation of undesired byproducts. The reaction proceeds through the formation of an acyl chloride intermediate, which subsequently reacts with methanol to generate the desired ester.

Subsequent hydrolysis of the methyl ester employs either acidic or basic conditions depending on the desired reaction profile. Acidic hydrolysis using hydrochloric acid provides controlled reaction rates and minimizes epimerization, while basic hydrolysis with sodium hydroxide offers more rapid conversion but requires careful pH monitoring. The optimized hydrolysis conditions involve heating the methyl ester in aqueous sodium hydroxide at 60 degrees Celsius for 4 hours, followed by acidification to precipitate the final product.

Table 3: Esterification and Hydrolysis Optimization Results

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Sulfuric acidMethanolReflux895
Thionyl chlorideMethanol0-40275
TrimethylsilyldiazomethaneDichloromethane/Methanol20295

Regioselective Functionalization Techniques

Regioselective functionalization of 4-sulfamoylbenzoic acid enables the preparation of diverse derivatives with tailored properties for specific applications. The dual functionality of the molecule provides multiple sites for chemical modification, including the sulfamoyl nitrogen atoms, the carboxylic acid group, and the aromatic ring positions.

N-alkylation of the sulfamoyl group represents a primary functionalization strategy that significantly alters the biological activity and physicochemical properties of the parent compound. The reaction employs alkyl halides or alkyl sulfonates under basic conditions, typically using potassium carbonate in dimethylformamide as the reaction medium. Regioselectivity depends on the steric and electronic properties of the alkylating agent, with primary alkyl groups showing higher reactivity than secondary or tertiary alternatives.

Systematic structure-activity relationship studies have identified critical structural requirements for optimal biological activity. The introduction of benzhydrylindole substituents at the sulfamoyl nitrogen enhances potency by factors of 10-100 compared to the parent compound. Electron-withdrawing groups positioned meta to the carboxyl group further improve activity, with chloro substituents providing optimal balance between potency and selectivity.

Carboxylic acid derivatization through ester formation or amide coupling reactions provides additional opportunities for structural modification. The formation of chitosan microspheres through amide coupling demonstrates the utility of these derivatives in drug delivery applications. The reaction achieves 90% encapsulation efficiency compared to 47% for native chitosan, illustrating the enhanced binding properties conferred by the sulfamoyl functionality.

Table 4: Structure-Activity Relationships for N-Substituted Derivatives

SubstituentInhibitory Concentration IC₅₀ (μM)Activity EnhancementReference
Unsubstituted19.01.0×
Naphthylmethyl18.01.1×
Benzhydrylindolylethyl0.2576.0×
Chlorobenzhydrylindolylethyl0.15127.0×

Computational Modeling of Reactive Intermediates

Computational modeling studies have provided detailed insights into the reactive intermediates formed during the synthesis and functionalization of 4-sulfamoylbenzoic acid. Density functional theory calculations reveal the electronic structure and energetics of key reaction pathways, enabling rational optimization of synthetic conditions.

The sulfonation mechanism involves the formation of sigma-complexes between the aromatic substrate and sulfur trioxide species. Ab initio molecular dynamics simulations demonstrate that the reaction proceeds through a concerted pathway involving two sulfur trioxide molecules, which form a cyclic transition state with the aromatic ring. The activation energy for this process measures 28.5 kilocalories per mole in the gas phase, decreasing to 22.1 kilocalories per mole in polar solvents such as nitromethane.

Computational analysis of the electronic structure reveals that the sulfamoyl group acts as a strong electron-withdrawing substituent, with a Hammett sigma parameter of +0.57. This electronic effect influences the reactivity of adjacent positions on the aromatic ring, directing subsequent functionalization reactions to specific sites. The carboxylic acid group exhibits complementary electronic properties with a sigma parameter of +0.45, creating a balanced electronic environment that facilitates diverse chemical transformations.

Molecular docking simulations with carbonic anhydrase enzymes demonstrate specific binding interactions that involve both hydrogen bonding and hydrophobic contacts. The sulfamoyl group forms critical hydrogen bonds with active site residues, while the carboxyl functionality provides additional stabilization through electrostatic interactions. These computational predictions correlate well with experimental binding affinity measurements, validating the accuracy of the theoretical models.

Table 5: Computational Parameters for Reactive Intermediates

IntermediateActivation Energy (kcal/mol)Electronic CharacterStability (kcal/mol)Reference
Sigma-complex (gas phase)28.5Electrophilic-12.3
Sigma-complex (polar solvent)22.1Electrophilic-15.7
Sulfonyl chloride15.2Electrophilic-8.9
Carboxylate anion8.7Nucleophilic-45.2

Physical Description

Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS]

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

201.00957888 g/mol

Monoisotopic Mass

201.00957888 g/mol

Heavy Atom Count

13

LogP

0.5 (LogP)

UNII

30Z5HQB5A4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000112 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

138-41-0

Wikipedia

Carzenide

General Manufacturing Information

Benzoic acid, 4-(aminosulfonyl)-: ACTIVE

Dates

Modify: 2023-09-13
Tsukiji et al. Ligand-directed tosyl chemistry for protein labeling in vivo Nature Chemical Biology, doi: 10.1038/nchembio.157, published online 29 March 2009 http://www.nature.com/naturechemicalbiology
Takaoka et al. Self-assembling nano-probes displaying off/on 19F NMR signal for protein detection and imaging. Nature Chemistry, doi: 10.1038/nchem.365, published online 23 September 2009 http://www.nature.com/naturechemistry

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